
Flupirtine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flupirtine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H18ClFN4O2 and its molecular weight is 340.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic Properties
Flupirtine hydrochloride is primarily recognized for its analgesic effects. Unlike opioid analgesics, flupirtine functions through non-opioid mechanisms, making it a viable alternative for pain management.
- Mechanism of Action : Flupirtine acts on several cellular targets, including potassium channels (Kv7 channels), G-protein-regulated inwardly rectifying potassium channels, and gamma-aminobutyric acid type A receptors. These interactions contribute to its ability to modulate pain pathways effectively without the adverse effects associated with opioids or non-steroidal anti-inflammatory drugs (NSAIDs) .
- Clinical Efficacy : Numerous studies have demonstrated the efficacy of flupirtine in managing acute and chronic pain conditions. For example, a systematic review highlighted its potential in postoperative pain management, although results were inconclusive regarding its superiority over other analgesics . Comparative studies have shown that while flupirtine is effective, it may have a slower onset of action compared to other pain relievers like piroxicam .
Neuroprotective Effects
Flupirtine has shown promise as a neuroprotective agent in various neurological conditions.
- Mechanisms of Neuroprotection : Research indicates that flupirtine can mitigate neuronal apoptosis and protect against neurodegenerative processes. In vitro studies have demonstrated that flupirtine reduces apoptosis in lymphocytes and exhibits protective effects in models of cerebral ischemia and neurodegeneration associated with diseases such as Alzheimer's and Parkinson's .
- Clinical Applications : The potential use of flupirtine in treating neurological disorders has been explored, particularly in cases where neuroprotection is necessary. Its ability to inhibit N-methyl-D-aspartate receptor-mediated excitotoxicity positions it as a candidate for further investigation in neurodegenerative disease therapies .
Treatment of Overactive Bladder
Flupirtine has been investigated for its application in treating overactive bladder conditions.
- Efficacy in Bladder Disorders : Studies utilizing animal models have shown that flupirtine can reduce bladder hyperactivity induced by outflow obstruction. This effect was assessed through cystometric evaluations, demonstrating its potential utility in managing bladder instability and related disorders .
Pharmacological Versatility
Beyond its primary applications, flupirtine exhibits a range of pharmacological properties that warrant further exploration.
- Anticonvulsant Activity : Evidence suggests that flupirtine may possess anticonvulsant properties, making it relevant for conditions characterized by excessive neuronal excitability .
- Muscle Relaxant Properties : Flupirtine has been noted for its skeletal and smooth muscle relaxant effects, which could be beneficial in treating musculoskeletal conditions .
Summary of Clinical Studies
A summary table of key studies related to the applications of this compound is provided below:
Análisis De Reacciones Químicas
Metabolism of Flupirtine
-
Flupirtine undergoes complex hepatic metabolism that includes N-glucuronidation, hydrolysis, and N-acetylation, leading to the formation of an active metabolite, D13223 .
-
Hydrolysis is performed by carboxylesterase, while N-acetyltransferase 2 (NAT2) acetylates the hydrolyzed metabolite .
-
Hydrolyzed metabolites can be non-enzymatically converted into reactive quinone diimines, which can conjugate with glutathione .
Role of Quinone Diimines in Toxicity
-
Quinone diimine intermediates formed during flupirtine metabolism are considered candidates for cellular toxicity .
-
Acetylation via NAT2 or conjugation with glutathione helps prevent the buildup of quinone diimines, thus serving as detoxification mechanisms .
-
Genetic polymorphisms in NAT2, leading to variations in acetylation efficiency, may influence susceptibility to flupirtine-induced liver injury .
Alternative Metabolic Design Strategies
-
Research has explored modifications of flupirtine's triaminoaryl metabophore to mitigate adverse effects like drug-induced liver injury (DILI) .
-
One strategy involves shifting the nitrogen atom away from the central ring to avoid forming ortho- or para- quinone diimines, yielding meta-substituted nitrogen substituents .
LC-MS/MS Analysis
-
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is used for analyzing flupirtine and its metabolites .
-
Analytical Conditions: A Prominence HPLC (Shimadzu) coupled to a QTrap 4500 mass spectrometer (AB Sciex) is used in ESI+ mode .
-
Optimized parameters include curtain gas, collision gas, ion spray voltage, source temperature, and ion source gases .
-
Flupirtine and its metabolite D-13223 can be separated and quantified using specific calibration curves .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for investigating the dual mechanism of action of flupirtine hydrochloride on KV7 channels and GABAA receptors?
- Methodological Answer : Use patch-clamp electrophysiology in dorsal root ganglion (DRG) and dorsal horn neurons to assess KV7 channel activation and GABAA receptor modulation. Compare responses to hippocampal neurons, where effects are less pronounced, to establish tissue-specific mechanisms . For neuroprotection studies, employ U373 malignant glioma cell lines with MTT assays for viability and flow cytometry for cell cycle analysis .
Q. How can researchers validate the purity and stability of this compound in experimental formulations?
- Methodological Answer : Utilize high-performance thin-layer chromatography (HPTLC) or reverse-phase HPLC with UV detection. For example, a validated chromatographic method using a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer) can simultaneously quantify flupirtine and co-administered drugs like paracetamol. Include forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to assess stability .
Q. What in vitro assays are recommended to distinguish flupirtine’s effects on ion channels from off-target interactions?
- Methodological Answer : Screen against a panel of ion channels (e.g., voltage-gated Na<sup>+</sup>/Ca<sup>2+</sup> channels, nicotinic acetylcholine receptors) using patch-clamp or fluorescence-based assays. Focus on KV7.2–7.5 subtypes and GABAA receptor subtypes (e.g., α2β3γ2) to confirm selectivity. Exclude glutamate receptors (e.g., NMDA) in initial screens, as flupirtine’s NMDA antagonism is indirect and context-dependent .
Advanced Research Questions
Q. How can contradictory findings on flupirtine’s NMDA receptor modulation be resolved?
- Methodological Answer : Conduct comparative studies using radioligand binding assays (e.g., [<sup>3</sup>H]MK-801 displacement) and functional assays (e.g., calcium flux in NMDA-expressing HEK293 cells). Control for indirect effects by co-administering potassium channel blockers (e.g., tetraethylammonium) to isolate NMDA-specific activity. Cross-reference results with in vivo neuroprotection models (e.g., cerebral ischemia) to clarify mechanistic contributions .
Q. What strategies optimize experimental design for studying flupirtine’s neuroprotective effects in heterogeneous cell populations?
- Methodological Answer : Use single-cell RNA sequencing to identify subpopulations with high KV7 or GABAA receptor expression. Combine this with calcium imaging to correlate channel activity with flupirtine’s cytoprotective outcomes. Validate findings in 3D organoid models to mimic tissue complexity .
Q. How should researchers address discrepancies in flupirtine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships across species?
- Methodological Answer : Perform interspecies comparative studies using LC-MS/MS to measure plasma and tissue concentrations. Pair this with telemetry-based pain behavior assays (e.g., mechanical allodynia in rodents) to model PK-PD curves. Adjust for species-specific metabolic differences (e.g., CYP3A4 vs. CYP1A2 activity) using hepatic microsomal incubations .
Q. What analytical approaches are recommended for detecting flupirtine metabolites in biological matrices?
- Methodological Answer : Employ stable isotope-labeled internal standards (e.g., flupirtine-d4 hydrochloride) in LC-MS/MS workflows. Use multiple reaction monitoring (MRM) transitions for major metabolites (e.g., conjugated glucuronides). Cross-validate with <sup>1</sup>H-NMR spectroscopy to confirm structural identities .
Q. Data Interpretation and Conflict Resolution
Q. How to reconcile conflicting reports on flupirtine’s efficacy in chronic vs. acute pain models?
- Methodological Answer : Design longitudinal studies with repeated dosing in neuropathic pain models (e.g., spared nerve injury). Use transcriptomic profiling to track changes in KV7 and GABAA receptor expression over time. Compare with acute inflammatory pain models (e.g., carrageenan-induced edema) to identify temporal mechanistic shifts .
Q. What statistical methods are appropriate for analyzing flupirtine’s dose-response curves in heterogenous neuronal preparations?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-neuronal variability. Use the Hill equation to calculate EC50 values for KV7 activation and GABAA potentiation. Include Bayesian hierarchical models to pool data from multiple experimental batches .
Q. Ethical and Reproducibility Considerations
Q. How to ensure reproducibility of flupirtine’s effects given variability in commercial formulations?
- Methodological Answer : Source API reference standards (e.g., this compound TRC-F598512) with >95% HPLC purity. Characterize batches using DSC (melting point: 214–215°C) and XRPD to confirm crystallinity. Disclose lot numbers and storage conditions (−20°C, desiccated) in publications .
Q. What ethical guidelines apply to preclinical studies testing flupirtine’s long-term neurotoxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies. Include sham-operated controls in neuroprotection models and monitor for hepatic toxicity (e.g., ALT/AST levels) due to flupirtine’s rare hepatotoxicity in humans. Obtain ethics committee approval for terminal procedures .
Propiedades
Número CAS |
33400-45-2 |
---|---|
Fórmula molecular |
C15H18ClFN4O2 |
Peso molecular |
340.78 g/mol |
Nombre IUPAC |
ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H |
Clave InChI |
WBAZQELGBFQHPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |
SMILES canónico |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |
Key on ui other cas no. |
33400-45-2 |
Sinónimos |
D 9998 D-9998 ethyl 2-amino-6-((p-fluorobenzyl)amino)-3-pyridinecarbamate flupirtin maleate flupirtine flupirtine maleate (1:1) Katadolon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.